![molecular formula C9H7F2NO B3000093 4-Ethoxy-2,6-difluorobenzonitrile CAS No. 916483-58-4](/img/structure/B3000093.png)
4-Ethoxy-2,6-difluorobenzonitrile
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Overview
Description
4-Ethoxy-2,6-difluorobenzonitrile is a chemical compound with the CAS Number: 916483-58-4 . It has a molecular weight of 183.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-ethoxy-2,6-difluorobenzonitrile . The InChI code is 1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
4-Ethoxy-2,6-difluorobenzonitrile is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Analytical Chemistry
Given its unique structure and properties, 4-Ethoxy-2,6-difluorobenzonitrile can be used as a standard or reference compound in various analytical methods .
Chemical Synthesis
4-Ethoxy-2,6-difluorobenzonitrile can be used as a building block in the synthesis of more complex organic compounds . Its unique structure makes it a versatile reagent in a variety of chemical reactions .
Mechanism of Action
properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDWQIZCCWNHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,6-difluorobenzonitrile |
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